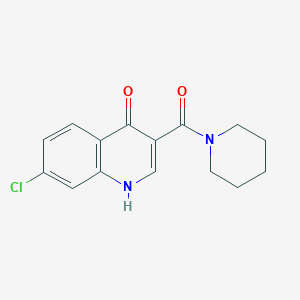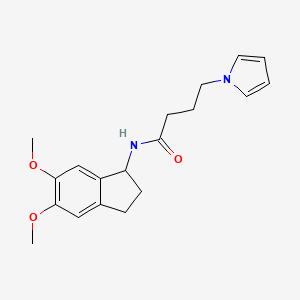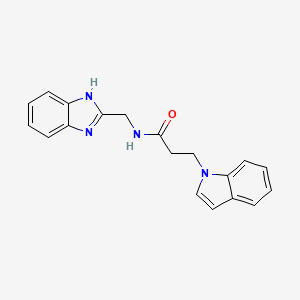![molecular formula C19H10N2O7 B10982802 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one](/img/structure/B10982802.png)
3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one is a chemical compound known for its unique structure and properties. It is a derivative of benzo[c]chromen-6-one, with a dinitrophenoxy group attached to the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one typically involves the reaction of substituted 2-hydroxychalcones with β-ketoesters. This reaction is promoted by a mild base, such as cesium carbonate (Cs2CO3), and proceeds through a domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization sequence . The reaction conditions are generally mild, and the process is efficient, yielding the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of mild bases and efficient reaction sequences makes this compound amenable to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups to the phenoxy moiety.
Scientific Research Applications
3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Fluorescence Probing: The compound is used as a fluorescent probe for the selective detection of hydrogen sulfide (H2S) in biological systems.
Bioimaging: Due to its fluorescence properties, it is employed in bioimaging to visualize specific cellular components.
Chemical Sensing: The compound’s sensitivity to various analytes makes it useful in chemical sensing applications.
Mechanism of Action
The mechanism of action of 3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. In the case of fluorescence probing, the compound undergoes excited-state intramolecular proton transfer (ESIPT) upon interaction with hydrogen sulfide, leading to a significant enhancement in fluorescence . This property allows for the selective detection and visualization of H2S in biological samples.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dinitrophenoxy)-2-(4-(diphenylamino)phenyl)-4H-chromen-4-one: (P1)
3-(2,4-dinitrophenoxy)-2-(pyren-1-yl)-4H-chromen-4-one: (P2)
Uniqueness
3-(2,4-dinitrophenoxy)-6H-benzo[c]chromen-6-one is unique due to its specific structural features and the presence of the dinitrophenoxy group, which imparts distinct fluorescence properties. Compared to similar compounds like P1 and P2, it offers different selectivity and sensitivity profiles for various analytes .
Properties
Molecular Formula |
C19H10N2O7 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3-(2,4-dinitrophenoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C19H10N2O7/c22-19-15-4-2-1-3-13(15)14-7-6-12(10-18(14)28-19)27-17-8-5-11(20(23)24)9-16(17)21(25)26/h1-10H |
InChI Key |
TXRUCGKCZWPWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10982726.png)
![2-{[(2-Isopropyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)methyl]sulfanyl}-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide](/img/structure/B10982727.png)
![1-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-4-(1H-pyrrol-1-YL)-1-butanone](/img/structure/B10982734.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2,2,6,6-tetramethylpiperidin-4-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10982741.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B10982748.png)



![8-methoxy-2-[4-(1H-tetraazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B10982770.png)
![ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10982777.png)
![N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10982778.png)
![N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10982782.png)
![1-(furan-2-ylmethyl)-5-oxo-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B10982787.png)
![N-(2-{[2-(3-fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10982789.png)
